molecular formula C24H18N2O2S B2377329 4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide CAS No. 313683-72-6

4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B2377329
M. Wt: 398.48
InChI Key: MEZUSNFAOVKWBF-UHFFFAOYSA-N
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Description

“4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Anticancer Applications

  • A study by (Ravinaik et al., 2021) describes the synthesis and evaluation of similar thiazole benzamide derivatives for anticancer activity. These compounds demonstrated significant activity against various cancer cell lines, suggesting potential applications in cancer treatment.

Antifungal Applications

  • Research conducted by (Narayana et al., 2004) focused on the synthesis of thiazol-5-yl benzamides, including derivatives of 4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide, for their potential as antifungal agents.

Antibacterial Applications

  • A study by (Palkar et al., 2017) synthesized benzothiazole derivatives with promising antibacterial activity. This research suggests that similar derivatives, like 4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide, may have potential in antibacterial treatments.

Antitubercular Activity

  • In the research by (Dighe et al., 2012), derivatives of benzamide were synthesized and evaluated for anti-tubercular activity, indicating potential applications of similar compounds in tuberculosis treatment.

Miscellaneous Applications

  • A variety of studies have investigated the use of thiazole benzamides in different therapeutic areas, including as antimicrobial agents (Bikobo et al., 2017), in antitumor activity evaluation (Yurttaş et al., 2015), and in studies of antioxidant activity (Cabrera-Pérez et al., 2016). These diverse applications suggest the broad potential of 4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide in various areas of scientific research.

properties

IUPAC Name

4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c1-16(27)17-12-14-20(15-13-17)23(28)26-24-25-21(18-8-4-2-5-9-18)22(29-24)19-10-6-3-7-11-19/h2-15H,1H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZUSNFAOVKWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

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